molecular formula C15H14ClN3O4S B2933164 (E)-ethyl 2-(5-((2-benzoylhydrazono)methyl)-4-chloro-2-oxothiazol-3(2H)-yl)acetate CAS No. 879919-52-5

(E)-ethyl 2-(5-((2-benzoylhydrazono)methyl)-4-chloro-2-oxothiazol-3(2H)-yl)acetate

Cat. No.: B2933164
CAS No.: 879919-52-5
M. Wt: 367.8
InChI Key: SLKBKEMQVYGAPZ-CAOOACKPSA-N
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Description

The compound contains an ethyl group, a benzoylhydrazono group, and a chloro-oxothiazolyl group. The “(E)” in the name indicates the configuration of the double bond, following the E-Z notation system . The benzoylhydrazono group suggests that this compound might have some interesting chemical properties, as hydrazones are often used in organic synthesis and can exhibit various biological activities.

Scientific Research Applications

Synthesis and Reactivity

  • Pyrrolo[2,1-b]thiazol-3-one Derivatives Synthesis : Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates and similar compounds react with substituted benzaldehydes to yield 5-arylmethylidene derivatives. These derivatives, upon treatment with DMF · POCl3 complex, yield 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters. This process highlights the reactivity and potential for further functionalization of thiazol-3-one derivatives, which share a structural resemblance with the compound of interest. The structures were confirmed by X-ray crystallographic studies (Tverdokhlebov et al., 2005).

Applications in Material Science

  • UV Protection and Antimicrobial Cotton Fabrics : Thiazole azodyes containing a sulfonamide moiety were designed and applied to cotton fabrics for dyeing and easy care finishing. These modifications enhance the fabric's dyeability in addition to imparting effective UV protection and antibacterial properties. This application demonstrates the utility of thiazol derivatives in material science, particularly in textile engineering (Mohamed et al., 2020).

Catalysis and Synthesis

  • Encapsulation of Molybdenum(VI) Complex : A molybdenum(VI) complex with a thiazole-hydrazone ligand was encapsulated in zeolite Y, creating an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This showcases the role of thiazole derivatives in catalysis and their potential in sustainable chemical processes (Ghorbanloo & Alamooti, 2017).

Antimicrobial Activity

  • Halogenated Pyrazol-3-one Derivatives : Research on novel halogenated 4-[(substituted-benzothiazol-2-yl)-hydrazono]-2-(substituted phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one showed significant antimicrobial activity. These studies elucidate the potential biomedical applications of thiazole derivatives, including as templates for developing new antimicrobial agents (Sareen et al., 2010).

Properties

IUPAC Name

ethyl 2-[5-[(E)-(benzoylhydrazinylidene)methyl]-4-chloro-2-oxo-1,3-thiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c1-2-23-12(20)9-19-13(16)11(24-15(19)22)8-17-18-14(21)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,18,21)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKBKEMQVYGAPZ-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(SC1=O)C=NNC(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=C(SC1=O)/C=N/NC(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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